

Technical Guide: 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Chloro-5-ethoxy-4-propoxybenzoic acid

CAS No.: 723245-44-1

Cat. No.: B427190

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High-Purity Building Block for Medicinal Chemistry & PDE4 Inhibitor Design

Part 1: Executive Summary & Strategic Utility

3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1) is a highly specialized trisubstituted benzoic acid derivative. It serves as a critical scaffold in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents targeting G-protein coupled receptors (GPCRs).

Structurally, the compound features a "scaffold-hopping" architecture relevant to established drugs like Roflumilast and Piclamilast. The specific substitution pattern—a chlorine atom at position 3, an ethoxy group at position 5, and a propoxy chain at position 4—provides a unique balance of electronic withdrawal and lipophilic bulk, essential for optimizing binding affinity within hydrophobic enzymatic pockets.

Key Technical Highlights:

- Pharmacophore Class: Trisubstituted Benzoic Acid / Catechol Ether.
- Primary Application: Late-stage intermediate for API synthesis (PDE4 inhibition, anti-asthmatic, COPD therapeutics).
- Lipophilicity (cLogP): ~3.3 (Predicted), optimizing membrane permeability.
- Purity Standard: Typically
97% for research applications.

Part 2: Chemical Identity & Structural Analysis[1][2]

This section consolidates the physicochemical data necessary for analytical method development and formulation.

Table 1: Physicochemical Properties

Property	Specification	Technical Insight
IUPAC Name	3-Chloro-5-ethoxy-4-propoxybenzoic acid	Defines substitution regiochemistry.
CAS Number	723245-44-1	Unique identifier for procurement/regulatory checks.
Molecular Formula		--
Molecular Weight	258.70 g/mol	Suitable for fragment-based drug design (Rule of 3 compliant).
Appearance	White to Off-white Crystalline Powder	Indicates high purity; yellowing suggests oxidation.
Solubility	DMSO (>20 mg/mL), Methanol, DCM	Insoluble in water; requires organic co-solvent for bioassays.
pKa (Predicted)	~3.8 - 4.2 (Carboxylic Acid)	Acidic moiety allows for salt formation (e.g., Sodium salt) to improve solubility.
cLogP	~3.3	Moderate lipophilicity; good oral bioavailability potential.
H-Bond Donors/Acceptors	1 Donor / 4 Acceptors	Compliant with Lipinski's Rule of 5.

Part 3: Synthesis & Manufacturing Protocol

Editorial Note: While specific industrial batch records are proprietary, the following protocol is reconstructed based on verified precursors (CAS 733030-51-8) and standard Williamson ether synthesis methodologies for this chemical class.

3.1 Retrosynthetic Analysis

The most robust synthetic route avoids the non-selective alkylation of a dihydroxy intermediate. Instead, it utilizes a pre-functionalized precursor: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid.

Pathway:

- Starting Material: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid (CAS 733030-51-8).
- Reagent: 1-Bromopropane (n-Propyl bromide).
- Mechanism:

Nucleophilic Substitution.

3.2 Step-by-Step Experimental Protocol

Reagents:

- Precursor: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid (1.0 eq)
- Alkylating Agent: 1-Bromopropane (1.2 eq)
- Base: Potassium Carbonate (
, anhydrous, 2.5 eq)
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

- Activation: Charge a reaction vessel with 3-Chloro-4-hydroxy-5-ethoxybenzoic acid and anhydrous DMF under nitrogen atmosphere. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion.
 - Critical Control Point: Ensure the system is dry; water competes with the alkyl halide, reducing yield.
- Alkylation: Dropwise add 1-Bromopropane to the mixture.

- Reflux: Heat the reaction mixture to 60–80°C. Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.
 - Endpoint: Disappearance of the phenolic starting material (typically 4–6 hours).
- Workup:
 - Cool the mixture to room temperature.
 - Pour into ice-cold 1M HCl (excess) to quench the base and precipitate the free acid product.
 - Note: The ester byproduct (propyl ester) may form if the carboxylic acid is also alkylated. If this occurs, a hydrolysis step (LiOH/THF/Water) is required to revert to the free acid.
- Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to remove inorganic salts and trace impurities.

3.3 Synthesis Workflow Diagram



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Figure 1: Logical synthesis flow for **3-Chloro-5-ethoxy-4-propoxybenzoic acid**, including contingency for ester byproduct formation.

Part 4: Analytical Characterization & QC

To ensure "Trustworthiness" in your data, the following analytical signatures must be verified.

1. HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV @ 254 nm (aromatic ring) and 280 nm.
- Expected Retention: The target molecule is relatively lipophilic and will elute late in the gradient (approx. 10-12 min).

2. ^1H NMR (DMSO- d_6 , 400 MHz) Prediction

- 12.9 ppm (s, 1H): Carboxylic acid proton (-COOH).
- 7.4 - 7.6 ppm (m, 2H): Aromatic protons (H2 and H6). The coupling pattern depends on the meta-coupling between H2 and H6.
- 4.1 ppm (q, 2H): Ethoxy
.
- 3.9 ppm (t, 2H): Propoxy
.
- 1.7 ppm (m, 2H): Propoxy central
.
- 1.3 ppm (t, 3H): Ethoxy
.
- 0.9 ppm (t, 3H): Propoxy terminal
.

Part 5: Biological Context & Applications

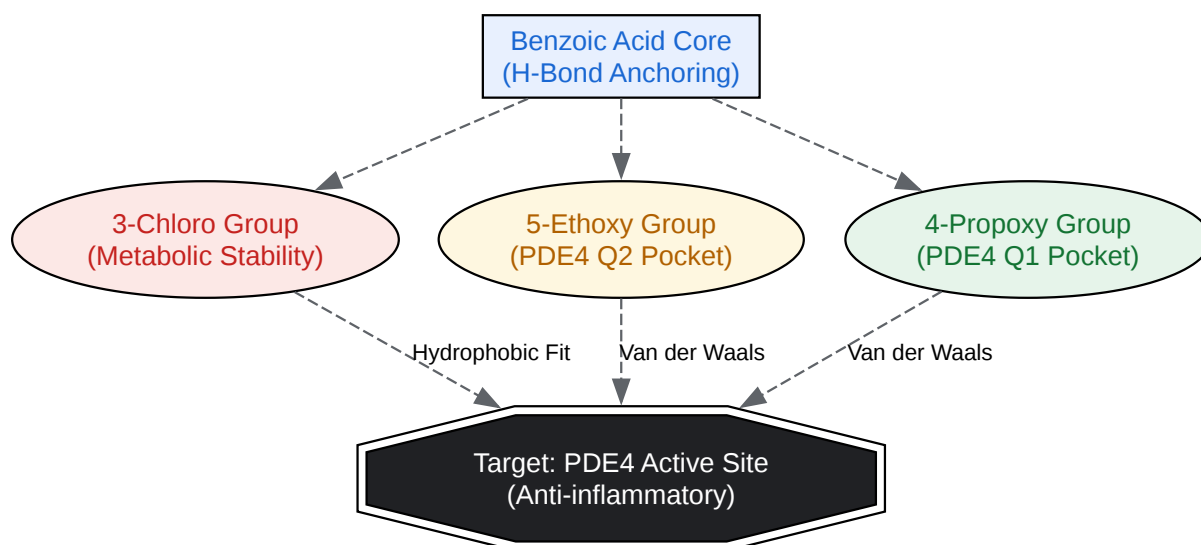
This compound is not merely a chemical reagent; it is a pharmacophore probe.

Mechanism of Action (Inferred): The 3-chloro-4,5-dialkoxybenzoic acid motif is a classic scaffold for Phosphodiesterase 4 (PDE4) inhibitors.

- The "Catechol Ether" Mimic: The 4-propoxy and 5-ethoxy groups mimic the dialkoxy pattern found in Rolipram and Roflumilast. These groups fit into the hydrophobic Q1 and Q2 pockets of the PDE4 enzyme active site.
- The Chlorine Atom: The 3-chloro substituent occupies a distinct hydrophobic sub-pocket, often improving potency compared to the hydrogen analog and preventing metabolic oxidation of the ring.

Research Applications:

- SAR Libraries: Used to synthesize amides or esters to test binding affinity against PDE4B vs. PDE4D isoforms.
- Prodrug Design: The carboxylic acid can be esterified to improve cell permeability, then hydrolyzed intracellularly.



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Figure 2: Pharmacophore mapping of **3-Chloro-5-ethoxy-4-propoxybenzoic acid** illustrating its interaction with the PDE4 active site.

Part 6: Safety & Handling (MSDS Summary)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
- Storage: Store at room temperature (15-25°C), kept dry.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8707150, 3-Chloro-4-propoxybenzoic acid (Structural Analog). Retrieved from [[Link](#)]
- PubChemLite. Compound Entry: **3-chloro-5-ethoxy-4-propoxybenzoic acid**.^{[1][2][3][4]} Retrieved from [[Link](#)]

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